molecular formula C11H11N5.ClH<br>C11H12ClN5 B1679787 Phenazopyridine hydrochloride CAS No. 136-40-3

Phenazopyridine hydrochloride

Cat. No.: B1679787
CAS No.: 136-40-3
M. Wt: 249.70 g/mol
InChI Key: QQBPIHBUCMDKFG-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Phenazopyridine hydrochloride primarily targets the mucosa of the urinary tract . It exerts a topical analgesic effect on this target, helping to relieve pain, burning, urgency, and frequency .

    Mode of Action

    It is known that the compound is excreted in the urine, where it exerts a topical analgesic effect on the mucosa of the urinary tract . This action helps to relieve symptoms such as pain, burning, urgency, and frequency .

    Biochemical Pathways

    This compound has been found to interact with several kinases, including Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . It forms strong H-bonds with the hinge region of the ATP-binding pocket of these kinases . Inhibition of the phosphatidyl-inositol/AKT pathway by this compound has been associated with increased autophagy .

    Pharmacokinetics

    This compound is readily absorbed from the gastrointestinal tract . It is metabolized in the liver and other tissues . The compound is primarily excreted in the urine , which allows it to exert its topical analgesic effect on the mucosa of the urinary tract .

    Result of Action

    The primary result of the action of this compound is the relief of uncomfortable symptoms associated with lower urinary tract irritations . These irritations may be a result of infection, trauma, surgery, endoscopic procedures, or the insertion of instruments or urinary catheters . The relief of discomfort and pain provided by this compound can be particularly beneficial before antimicrobial therapy begins to take effect .

    Biochemical Analysis

    Biochemical Properties

    Phenazopyridine hydrochloride acts as a local anesthetic in the urinary tract. It interacts with various biomolecules, including enzymes and proteins, to exert its effects. One of the primary interactions is with voltage-gated sodium channels, where it inhibits their activity, leading to a reduction in pain sensation . Additionally, this compound has been shown to interact with group A nerve fibers, further contributing to its analgesic properties .

    Cellular Effects

    This compound influences cellular processes by exerting a topical analgesic effect on the mucosal lining of the urinary tract. This action helps to relieve pain, burning, urgency, and frequency of urination . It has also been observed to affect cell signaling pathways, particularly those involving voltage-gated sodium channels and nerve fibers . These interactions lead to a decrease in pain perception and provide symptomatic relief.

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits voltage-gated sodium channels, which are crucial for the transmission of pain signals . Additionally, this compound has been identified as a kinase inhibitor, affecting various kinases involved in cellular differentiation and autophagy . This inhibition leads to changes in gene expression and cellular metabolism, contributing to its analgesic effects.

    Temporal Effects in Laboratory Settings

    In laboratory settings, this compound exhibits temporal effects related to its stability and degradation. It is excreted in the urine, where it exerts its analgesic effect on the mucosa of the urinary tract . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can mask symptoms of underlying conditions, necessitating cautious use .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it provides symptomatic relief from urinary tract discomfort. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and rhabdomyolysis . These adverse effects highlight the importance of adhering to recommended dosages to avoid toxicity.

    Metabolic Pathways

    This compound is metabolized in the liver, primarily through hydroxylation pathways . One of the major metabolites identified is 5-hydroxyl phenazopyridine, which accounts for a significant portion of the dose . The metabolism of this compound involves various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation.

    Transport and Distribution

    This compound is transported and distributed within cells and tissues primarily through passive diffusion. It is excreted in the urine, where it exerts its analgesic effect on the mucosal lining of the urinary tract . The compound’s distribution is influenced by its chemical properties, including its solubility and molecular weight.

    Subcellular Localization

    This compound localizes primarily in the urinary tract, where it exerts its analgesic effects. It targets the mucosal lining of the urinary tract, providing symptomatic relief from pain and discomfort . The compound’s localization is facilitated by its chemical structure, which allows it to interact with specific cellular compartments and organelles.

    Preparation Methods

  • Chemical Reactions Analysis

    • Phenazopyridine Hydrochloride does not undergo extensive chemical transformations.
    • It is primarily used for its local analgesic properties rather than its reactivity in chemical reactions.
    • Common reagents and conditions related to its synthesis are not well-documented.
  • Scientific Research Applications

    • Phenazopyridine Hydrochloride finds applications in various fields:

        Medicine: It provides symptomatic relief for urinary tract irritation.

        Research: It serves as a tool to study urinary tract function and pain mechanisms.

        Industry: Its use in pharmaceutical formulations and over-the-counter products is notable.

  • Comparison with Similar Compounds

    • Phenazopyridine stands out due to its specific local analgesic effect.
    • Similar compounds include other urinary analgesics (e.g., methenamine) and pain relievers (e.g., acetaminophen).

    Properties

    IUPAC Name

    3-phenyldiazenylpyridine-2,6-diamine;hydrochloride
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    InChI

    InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H
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    InChI Key

    QQBPIHBUCMDKFG-UHFFFAOYSA-N
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    Canonical SMILES

    C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
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    Molecular Formula

    C11H11N5.ClH, C11H12ClN5
    Record name PHENAZOPYRIDINE HYDROCHLORIDE
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    DSSTOX Substance ID

    DTXSID1021118
    Record name Phenazopyridine hydrochloride
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    Molecular Weight

    249.70 g/mol
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    Physical Description

    Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)
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    Solubility

    30.4 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 68 °F (NTP, 1992)
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    CAS No.

    136-40-3
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    Record name 2,6-Diamino-3-phenylazopyridine hydrochloride
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    Melting Point

    282 °F (NTP, 1992)
    Record name PHENAZOPYRIDINE HYDROCHLORIDE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    ANone: Phenazopyridine hydrochloride is an azo dye. []

    ANone: this compound has the molecular formula C11H11N5·HCl and a molecular weight of 245.71 g/mol. []

    ANone: Yes, UV-Vis spectrophotometry studies have been conducted to determine the pKa value of PHCl, utilizing its absorbance characteristics at specific wavelengths. []

    ANone: Research shows that PHCl can adsorb onto various silicate-based pharmaceutical adjuvants, like veegum, bentonite, kieselguhr, talc, and kaolin. [] The adsorption capacity is influenced by the type of adjuvant and pH levels mimicking those found in the stomach. For instance, veegum and bentonite exhibited higher adsorption capacities compared to others, particularly within the pH range of 2 to 4.

    ANone: Yes, the adsorption of PHCl onto adjuvants, particularly bentonite, can affect its bioavailability. Studies in rats demonstrated that bentonite reduced both the rate and extent of PHCl absorption. [] This suggests that the choice of adjuvants during drug formulation could significantly impact the drug's overall effectiveness.

    ANone: Based on the provided research papers, PHCl is primarily investigated for its therapeutic properties as a urinary tract analgesic. There is no evidence suggesting significant catalytic properties or applications for PHCl in the context of chemical reactions.

    ANone: Yes, density functional theory (DFT) calculations have been employed to predict the stability of PHCl metabolites. [, ] This approach helps in identifying potential degradation products and understanding the drug's metabolic fate. For example, DFT calculations identified 2,3,6-triaminopyridine (TAP) as a highly probable degradation product of PHCl.

    ANone: The provided research papers primarily focus on PHCl itself and do not delve into detailed SAR studies exploring the impact of structural modifications on its activity, potency, or selectivity.

    ANone: Research has explored PHCl stability under various conditions, including exposure to light and different pH levels. Studies have identified degradation products like pyrido[3,4-c]cinnoline-2,4-diamine, N3-phenylpyridine-2,3,4,6-tetraamine, pyridine-2,3,6-triamine, and 2,6-diamino-1-(4-aminophenyl)pyridin-4(1H)-one formed through photochemical reactions. [] This highlights the importance of considering storage conditions and formulation strategies to maintain the drug's stability and efficacy.

    ANone: Research suggests that the choice of diluents and binders during the formulation of PHCl granules significantly influences the drug's release characteristics and bioavailability. For instance, lactose combined with syrup (30%) proved to be the most effective diluent-binder combination for optimal drug release. [] Understanding these formulation aspects is crucial for developing stable and effective PHCl dosage forms.

    ANone: The provided research papers primarily focus on the analytical methods, pharmacological properties, and toxicological aspects of PHCl. Information regarding specific SHE regulations or compliance is not extensively discussed.

    ANone: PHCl is administered orally and is well-absorbed from the gastrointestinal tract. It is primarily excreted in the urine, giving it its characteristic orange-red color. [] While the research papers touch upon aspects like bioavailability and metabolite formation, a detailed analysis of PHCl's ADME profile is not explicitly provided.

    ANone: The provided research papers do not delve into specific drug-transporter or drug-metabolizing enzyme interactions associated with PHCl.

    ANone: Researchers have utilized animal models, particularly rats, to investigate the bioavailability and absorption characteristics of PHCl. [, ] These studies provide insights into how different formulations and adjuvants influence the drug's efficacy.

    ANone: this compound is not an antibiotic and does not possess any inherent antimicrobial activity. [] Consequently, the concept of resistance or cross-resistance is not applicable in this context.

    ANone: While generally considered safe for short-term use, PHCl has been associated with several adverse effects. These include methemoglobinemia (a blood disorder), hemolytic anemia, and rare instances of liver toxicity. [, , , ] Overdose cases have also been reported, highlighting the importance of proper dosage and monitoring. []

    ANone: Individuals with pre-existing liver or kidney conditions should exercise caution when using PHCl, as these conditions may increase the risk of adverse effects. []

    ANone: Current research on PHCl mainly focuses on its use as an oral analgesic for urinary tract discomfort. The provided papers do not explore targeted drug delivery strategies for PHCl.

    ANone: Researchers employ various analytical techniques to study PHCl.

    • High-performance liquid chromatography (HPLC): This technique is widely used for separating and quantifying PHCl in various matrices, including plasma and pharmaceutical formulations. [, , , , ]
    • UV-Vis spectrophotometry: This method leverages PHCl's light absorption properties for quantification and pKa determination. [, , , ]
    • Ratio spectra derivative spectrophotometry: This technique enhances the sensitivity and selectivity of spectrophotometric measurements, allowing for the analysis of PHCl in complex mixtures. [, ]
    • Chemometric methods: These statistical approaches, like principal component regression (PCR) and partial least squares (PLS), are coupled with spectrophotometry to analyze PHCl in multi-component mixtures. [, ]
    • Thin-layer chromatography (TLC): This method is used for the qualitative and quantitative analysis of PHCl. []

    ANone: Yes, electrochemical techniques have also been explored for PHCl determination.

    • Amperometric detection: This method utilizes the electrochemical oxidation of PHCl at a glassy carbon electrode for its detection in flowing streams. []
    • Voltammetry: Specifically, square wave voltammetry, in conjunction with modified electrodes, has been successfully employed for sensitive and selective PHCl analysis. []

    ANone: The provided research papers primarily focus on the pharmaceutical and toxicological aspects of PHCl. Information regarding its environmental impact, degradation pathways, or ecotoxicological effects is limited.

    ANone: PHCl's dissolution and solubility can be influenced by factors such as pH, particle size, and the presence of excipients. A study utilizing a miniaturized powder dissolution apparatus demonstrated that PHCl exhibits pH-dependent solubility, and its dissolution rate can be used to estimate particle size. [] This highlights the importance of considering these factors during drug formulation and manufacturing processes.

    ANone: Yes, researchers prioritize the validation of analytical methods used for PHCl determination. This typically involves assessing parameters like linearity, accuracy, precision, sensitivity, specificity, and robustness, following guidelines set by organizations like the International Council for Harmonisation (ICH). [, , , , , , , ] Validated methods ensure the reliability and accuracy of PHCl measurements in various matrices.

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